molecular formula C10H14O B15072578 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol

1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol

Cat. No.: B15072578
M. Wt: 150.22 g/mol
InChI Key: VFCHMBGAWCUDFR-UHFFFAOYSA-N
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Description

1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H16O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of the hexahydronaphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of naphthalene derivatives under specific conditions. For instance, the hydrogenation of 1-naphthol in the presence of a catalyst such as palladium on carbon (Pd/C) can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol depends on its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. In biological systems, it may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol is unique due to its specific structural configuration and the presence of the hydroxyl group at the first carbon. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1,2,3,4,4a,8a-hexahydronaphthalen-1-ol

InChI

InChI=1S/C10H14O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,8-11H,3,5,7H2

InChI Key

VFCHMBGAWCUDFR-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC=CC2C(C1)O

Origin of Product

United States

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